molecular formula C5H10N2OS B8273634 2-(Acetylamino)thiopropionamide

2-(Acetylamino)thiopropionamide

Cat. No.: B8273634
M. Wt: 146.21 g/mol
InChI Key: QVIOERRWGWONDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)thiopropionamide is a thioamide derivative characterized by an acetylamino (-NHCOCH₃) group and a thiopropionamide backbone. Thioamides are notable for their sulfur-containing functional groups, which confer unique reactivity and biological activity compared to conventional amides. For instance, acetylamino groups are frequently observed in pharmaceutical agents due to their hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

N-(1-amino-1-sulfanylidenepropan-2-yl)acetamide

InChI

InChI=1S/C5H10N2OS/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)

InChI Key

QVIOERRWGWONDE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=S)N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiopropionamide Derivatives

Compound Name R Group (Thio Substituent) Amide Substituent Key Functional Features Reference
N-Isopropyl-2-(methylthio)propionamide Methylthio (-SMe) Isopropylamine Bulky alkyl group enhances steric hindrance
N-Methyl-2-(methylthio)propionamide Methylthio (-SMe) Methylamine Compact structure, lower molecular weight
4-Amino-N-{...}-Benzamide () Acetylamino (-NHCOCH₃) Complex phenolic chain Enhanced hydrogen-bonding capacity

Key Observations :

  • Methylthio vs. Acetylamino: Methylthio groups (e.g., in compounds from ) prioritize lipophilicity, whereas acetylamino groups (e.g., in ) improve polar interactions, critical for target binding in enzymes like SARS-CoV-2 Mpro .
  • Steric Effects : Bulky substituents (e.g., isopropyl in compound 45) influence molecular conformation and reactivity .

Key Observations :

  • Steric and Electronic Effects: In , the tert-butyl and phenolic groups in 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid promote oxidative condensation instead of acyl chloride formation, highlighting the role of electron-donating substituents in redox pathways .
  • Amine Reactivity : Volatile amines (e.g., methylamine) may reduce yields compared to bulkier analogs (e.g., isopropylamine) .

Physicochemical Property Analysis

Physical properties such as melting points and spectral data reflect structural differences (Table 3).

Table 3: Physicochemical Properties of Thiopropionamide Derivatives

Compound Name Melting Point (°C) Spectral Data (¹H NMR, δ) Key Features Reference
N-Isopropyl-2-(methylthio)propionamide 89–91 δ 1.17 (CH₃), 3.29 (C(2)H) High m.p. due to crystalline packing
N-Methyl-2-(methylthio)propionamide 44–46 δ 1.47 (CH₃), 2.81 (NCH₃) Lower m.p. from reduced symmetry

Key Observations :

  • Melting Points : Bulky substituents (e.g., isopropyl) enhance crystallinity and melting points .
  • Spectral Signatures : Downfield shifts in ¹H NMR (e.g., δ 6.67–6.82 for NH) confirm hydrogen-bonding interactions in amides .

Key Observations :

  • Acetylamino Advantage: The acetylamino group in 4-Amino-N-{...}-Benzamide likely stabilizes enzyme-inhibitor interactions via hydrogen bonding, a feature absent in methylthio analogs .
  • Broad-Spectrum Activity : Compounds like Montelukast retain efficacy against mutant proteases, suggesting structural flexibility .

Discussion on Reactivity and Stability Considerations

  • Redox Sensitivity: Acetylamino derivatives with electron-rich aromatic systems (e.g., ) may undergo unintended redox reactions under strong electrophilic conditions, limiting synthetic utility .
  • Metabolic Stability: Acetylamino groups resist enzymatic hydrolysis better than methylthio groups, enhancing drug half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.